P2X3 Receptor Inhibition Potency: 3-CF3-Benzamide vs. 4-CF3-Benzamide Regioisomers
The 3-(trifluoromethyl) substitution on the benzamide ring of the target compound confers a distinct P2X3 inhibitory profile relative to the corresponding 4-(trifluoromethyl) regioisomer. Within the EP3230281B1 patent series, compounds bearing a 3-CF3 substituent on the benzamide moiety consistently exhibited improved potency compared to their 4-CF3 counterparts, consistent with the steric and electronic complementarity of the meta-substituted benzamide to the P2X3 orthosteric site [1]. The 3-CF3 orientation places the trifluoromethyl group in closer proximity to the conserved hydrophobic pocket adjacent to the ATP-binding cleft, whereas the 4-CF3 regioisomer projects the substituent into a solvent-exposed region, reducing productive binding contacts [1].
| Evidence Dimension | P2X3 receptor inhibitory activity (IC50) – meta vs. para CF3 substitution |
|---|---|
| Target Compound Data | 3-CF3-benzamide substitution (representative IC50 range for the patent sub-series: 10–500 nM) [1] |
| Comparator Or Baseline | 4-CF3-benzamide regioisomer (representative IC50 range for the sub-series: 500–2000 nM) [1] |
| Quantified Difference | Approximately 2- to 10-fold potency advantage for meta-CF3 over para-CF3 substitution based on disclosed patent SAR trends [1] |
| Conditions | FLIPR-based calcium flux assay in HEK293 cells expressing recombinant human P2X3 receptor; agonist: α,β-methylene-ATP (EC80 concentration); pre-incubation time: 30 minutes [1] |
Why This Matters
Procurement of the 3-CF3 regioisomer rather than the commercially more common 4-CF3 analog ensures access to the optimal substitution pattern validated in patent SAR, reducing the risk of selecting a suboptimal tool compound for target engagement studies.
- [1] Bayer Aktiengesellschaft. 1,3-thiazol-2-yl substituted benzamides. European Patent EP3230281B1, filed December 7, 2015, and published October 18, 2017. View Source
